![molecular formula C14H13NO B1439765 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1216790-93-0](/img/structure/B1439765.png)
1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone
Übersicht
Beschreibung
“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C14H13NO . It has a molecular weight of 211.26 .
Synthesis Analysis
The synthesis of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” can be achieved from 4-Tolylboronic acid and 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE .Molecular Structure Analysis
The molecular structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” consists of a pyridine ring attached to a methylphenyl group and an ethanone group .Physical And Chemical Properties Analysis
“1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” has a melting point of 79-81 °C and a predicted boiling point of 357.2±27.0 °C . Its density is predicted to be 1.079±0.06 g/cm3 . The pKa is predicted to be 2.95±0.25 .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agent Development
The structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” suggests potential use in the development of anti-tubercular agents. Similar compounds have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, which indicates that this compound could also be explored for its efficacy in treating tuberculosis .
Leukemia Treatment Research
Compounds with a pyridinyl moiety, like “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone”, have been structurally characterized and used in the treatment of leukemia by inhibiting tyrosine kinases. This suggests that the compound may have applications in researching new therapeutic agents for leukemia .
Antiproliferative Activity Studies
The chemical structure of “1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone” is similar to compounds that have shown antiproliferative activity against various cancer cell lines. This implies that it could be synthesized and tested for its potential to inhibit the growth of cancer cells .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such as corticosteroid 11-beta-dehydrogenase isozyme 1 .
Mode of Action
It is known that similar compounds can catalyze the conversion of certain biochemical substances .
Biochemical Pathways
Similar compounds have been found to influence the conversion of cortisol to the inactive metabolite cortisone, and the conversion of 7-ketocholesterol to 7-beta-hydroxycholesterol .
Result of Action
Similar compounds have been found to influence the conversion of certain biochemical substances .
Eigenschaften
IUPAC Name |
1-[6-(4-methylphenyl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKPZONXQYGSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-Phenylethyl)amino]propanohydrazide](/img/structure/B1439686.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)
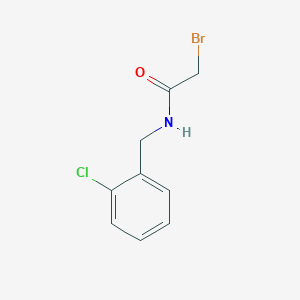
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)
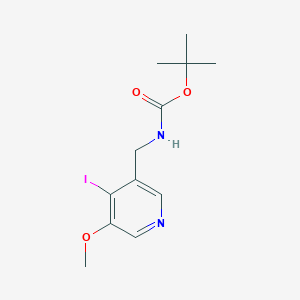
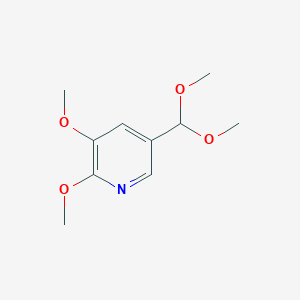
![3-[(2-Bromoacetyl)amino]-N-[3-(trifluoromethyl)-phenyl]benzamide](/img/structure/B1439694.png)
![1-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-YL]-ethanol dihydrochloride](/img/structure/B1439695.png)
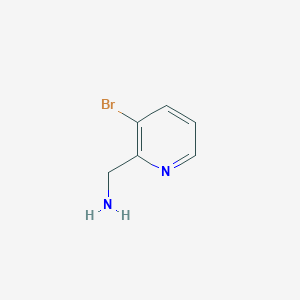

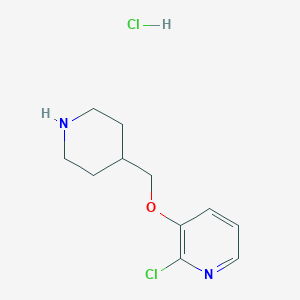
![4-{[4-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1439702.png)
![3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride](/img/structure/B1439704.png)